molecular formula C8H8N2 B1269813 4-Aminoindole CAS No. 5192-23-4

4-Aminoindole

Cat. No. B1269813
CAS RN: 5192-23-4
M. Wt: 132.16 g/mol
InChI Key: LUNUNJFSHKSXGQ-UHFFFAOYSA-N
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Description

4-Aminoindole is an indole derivative. Its cytokinin activity has been assessed by tobacco pith callus bioassay .


Molecular Structure Analysis

The empirical formula of 4-Aminoindole is C8H8N2. It has a molecular weight of 132.16 . The SMILES string representation is Nc1cccc2[nH]ccc12 .


Chemical Reactions Analysis

4-Aminoindole undergoes base hydrolysis in a pseudo-haloform reaction to give the carboxylic acid .


Physical And Chemical Properties Analysis

4-Aminoindole is a solid at 20°C. It is light sensitive and air sensitive. It has a melting point of 106-109°C (lit.) and a predicted boiling point of 354.0±15.0°C. Its density is predicted to be 1.268±0.06 g/cm3 .

Mechanism of Action

Target of Action

4-Aminoindole, a derivative of indole, has been found to bind with high affinity to multiple receptors . It is known to interact with various biological targets, contributing to its diverse biological activities .

Mode of Action

The mode of action of 4-Aminoindole involves its interaction with its targets, leading to various changes in cellular processes. For instance, it has been reported that 4-Aminoindole can be incorporated into 4-amino-L-tryptophan, poisoning cellular metabolism . This suggests that 4-Aminoindole may interfere with normal cellular processes, leading to altered cell function.

Biochemical Pathways

4-Aminoindole is involved in the tryptophan biosynthesis pathway . It is metabolized by an intracellular amidase, which liberates 4-aminoindole. This is subsequently converted into toxic 4-amino-L-tryptophan by tryptophan synthase . This process highlights the importance of metabolic flux modulation in drug resistance .

Result of Action

The result of 4-Aminoindole’s action at the molecular and cellular level is the inhibition of normal cellular processes. For example, it has been shown to poison cellular metabolism by being incorporated into 4-amino-L-tryptophan . This can lead to altered cell function and potentially cell death.

Safety and Hazards

4-Aminoindole may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust, contact with skin and eyes, and ingestion. In case of contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .

properties

IUPAC Name

1H-indol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNUNJFSHKSXGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342629
Record name 4-Aminoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminoindole

CAS RN

5192-23-4
Record name 4-Aminoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Aminoindole
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Synthesis routes and methods I

Procedure details

A round-bottom flask was charged with 4-nitroindole (4.8 g, 30 mmol), Palladium on carbon (10%, 480 mg), and THF (50 mL), and the mixture was stirred under one hydrogen atmosphere overnight. TLC showed the reaction was complete. The catalyst was filtered off and the filtrate was concentrated to afford 4-amino-1H-indole, which was used directly in the next step without purification.
Quantity
4.8 g
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reactant
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480 mg
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catalyst
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50 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Iron powder (1.20 g, 21.58 mmol) and acetic acid (2.47 mL, 43.19 mmol) are added to a solution of 4-nitroindole (1.0 g, 6.17 mmol) in ethanol (20 mL). The resulting suspension is heated to reflux for 14 hours. The ethanol is removed by rotary evaporation and the residue is partitioned between water and ethyl acetate. The ethyl acetate layer is dried over magnesium sulfate, filtered, and the solvents removed by rotary evaporation. The crude residue is purified via silica gel column chromatography using 1% methanol/methylene chloride as the eluent. The appropriate fractions are combined and the solvents removed by rotary evaporation to yield 0.815 g of 4-aminoindole as an orange solid (82% yield).
Quantity
2.47 mL
Type
reactant
Reaction Step One
Quantity
1 g
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reactant
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Quantity
20 mL
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solvent
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Quantity
1.2 g
Type
catalyst
Reaction Step One
Yield
82%

Synthesis routes and methods IV

Procedure details

A mixture of the 4-nitroindole (10.0 mmol), 10% palladium on carbon (20% by weight), and absolute ethanol (50 mL) was shaken under a hydrogen atmosphere (3 atm) for 2 hours. The resulting reaction mixture was filtered through Celite®, and the filtrate was evaporated under reduced pressure to afford the corresponding 4-aminoindole, which was used directly (assumed 100% yield) in the next step below.
Quantity
10 mmol
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0 (± 1) mol
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catalyst
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50 mL
Type
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Yield
100%

Synthesis routes and methods V

Procedure details

Scheme 4 illustrates the production of a compound of Formula (In) in which R99 is an indole compound and R7, R8, R9, R10, R11, R12, R28, R29 and R30 are defined as above for Formula (III). A piperidin-4-one compound of Formula (XIVa) is produced as described above in Scheme 3. A dinitro-toluene compound of Formula (XVI) is reacted with N,N-dimethylformamide dimethyl acetal and pyrrolidine under conditions effective to bring about cyclization, thereby providing an indol-4-ylamine compound of Formula (XVII). The compound of Formula (XVII) is then reacted with a bis(2-chloroethyl)-benzylamine under conditions effective to produce the compound of Formula (XVIII). The compound of Formula (XVIII) is then reacted under conditions effective to remove the benzyl protecting group to produce a 4-piperazin-1-yl-indole of Formula (XIX). The piperazin-1-yl-indole compound of Formula (XIX) is then reacted with the piperidin-4-one compound of Formula (XIVa) as described above in Scheme 1 to produce the piperazine-piperidine compound of Formula (XX), which is a compound of Formula (III).
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0 (± 1) mol
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( XVI )
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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